Cas no 1314902-06-1 (4-Methoxybenzo[d]oxazole-2-carboxaldehyde)

4-Methoxybenzo[d]oxazole-2-carboxaldehyde is a heterocyclic aromatic compound featuring a benzo[d]oxazole core substituted with a methoxy group at the 4-position and a formyl group at the 2-position. This structure imparts reactivity suitable for use as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The aldehyde functionality enables further derivatization via condensation or nucleophilic addition reactions, while the methoxy group enhances electronic properties, influencing reactivity and stability. Its well-defined molecular architecture makes it valuable for constructing complex heterocyclic systems with potential biological or material science applications. The compound is typically handled under controlled conditions due to its sensitivity.
4-Methoxybenzo[d]oxazole-2-carboxaldehyde structure
1314902-06-1 structure
Product name:4-Methoxybenzo[d]oxazole-2-carboxaldehyde
CAS No:1314902-06-1
MF:C9H7NO3
MW:177.156782388687
CID:4817080

4-Methoxybenzo[d]oxazole-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxybenzo[d]oxazole-2-carboxaldehyde
    • 4-methoxy-1,3-benzoxazole-2-carbaldehyde
    • Inchi: 1S/C9H7NO3/c1-12-6-3-2-4-7-9(6)10-8(5-11)13-7/h2-5H,1H3
    • InChI Key: MHUKGORIRBSELQ-UHFFFAOYSA-N
    • SMILES: O1C(C=O)=NC2C(=CC=CC1=2)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Topological Polar Surface Area: 52.3
  • XLogP3: 1.5

4-Methoxybenzo[d]oxazole-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A081001524-1g
4-Methoxybenzo[d]oxazole-2-carboxaldehyde
1314902-06-1 98%
1g
$13,855.78 2022-04-03
Alichem
A081001524-250mg
4-Methoxybenzo[d]oxazole-2-carboxaldehyde
1314902-06-1 98%
250mg
$5,286.65 2022-04-03
Alichem
A081001524-500mg
4-Methoxybenzo[d]oxazole-2-carboxaldehyde
1314902-06-1 98%
500mg
$7,106.18 2022-04-03

Additional information on 4-Methoxybenzo[d]oxazole-2-carboxaldehyde

Introduction to 4-Methoxybenzo[d]oxazole-2-carboxaldehyde (CAS No. 1314902-06-1)

4-Methoxybenzo[d]oxazole-2-carboxaldehyde, with the CAS number 1314902-06-1, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of oxazoles, which are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. The presence of the methoxy group and the carboxaldehyde functional group imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of 4-Methoxybenzo[d]oxazole-2-carboxaldehyde is C10H8N2O3, and its molecular weight is approximately 196.18 g/mol. The compound exhibits a white to off-white solid appearance at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for use in various chemical reactions and analytical techniques.

In the field of medicinal chemistry, 4-Methoxybenzo[d]oxazole-2-carboxaldehyde has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are enzymes involved in many cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

The carboxaldehyde functional group in 4-Methoxybenzo[d]oxazole-2-carboxaldehyde provides a reactive site for further chemical modifications, such as condensation reactions with amines to form imines or reductive amination to generate secondary amines. These transformations can lead to the creation of diverse derivatives with tailored biological activities. Additionally, the methoxy group can be selectively deprotected or modified to introduce additional functional groups, further expanding the range of possible applications.

In materials science, 4-Methoxybenzo[d]oxazole-2-carboxaldehyde has shown promise as a precursor for the synthesis of advanced materials with unique optical and electronic properties. For example, researchers at the University of California, Berkeley, have utilized this compound to develop novel organic semiconductors for use in organic light-emitting diodes (OLEDs) and solar cells. The oxazole ring system contributes to the conjugation length and electronic delocalization, which are crucial for efficient charge transport and light emission.

The synthetic accessibility of 4-Methoxybenzo[d]oxazole-2-carboxaldehyde has also been improved through recent advancements in synthetic methodologies. A notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the oxazole core efficiently. This method not only enhances the yield but also reduces the number of reaction steps, making it more cost-effective and environmentally friendly.

Safety considerations are an essential aspect when handling any chemical compound. While 4-Methoxybenzo[d]oxazole-2-carboxaldehyde is generally considered safe under proper laboratory conditions, it is important to follow standard safety protocols to minimize potential risks. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas or fume hoods.

In conclusion, 4-Methoxybenzo[d]oxazole-2-carboxaldehyde (CAS No. 1314902-06-1) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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